molecular formula C7H3ClINS B11812965 4-Chloro-2-iodobenzo[d]thiazole

4-Chloro-2-iodobenzo[d]thiazole

Katalognummer: B11812965
Molekulargewicht: 295.53 g/mol
InChI-Schlüssel: LERJYTBNTDHCPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-iodobenzo[d]thiazole: is a heterocyclic compound that contains both chlorine and iodine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodobenzo[d]thiazole typically involves the iodination of 4-chlorobenzo[d]thiazole. One common method is the reaction of 4-chlorobenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-iodobenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine or chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution with an amine can yield an amino derivative of the benzothiazole .

Wirkmechanismus

The exact mechanism of action of 4-Chloro-2-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins .

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-4-iodobenzo[d]thiazole
  • 4-Chloro-2-bromobenzo[d]thiazole
  • 4-Chloro-2-fluorobenzo[d]thiazole

Comparison: 4-Chloro-2-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine substituent may enhance its ability to participate in certain chemical reactions and increase its biological potency .

Eigenschaften

Molekularformel

C7H3ClINS

Molekulargewicht

295.53 g/mol

IUPAC-Name

4-chloro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI-Schlüssel

LERJYTBNTDHCPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.